4-butyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
4-butyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O3S/c1-2-3-7-20-10-12-21(13-11-20)23(27)24-14-19-30(28,29)26-17-15-25(16-18-26)22-8-5-4-6-9-22/h4-6,8-9,20-21H,2-3,7,10-19H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRFULCRUNZATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Cyclohexanecarboxamide Core:
Introduction of the Phenylpiperazine Moiety:
Sulfonylation and Coupling:
Industrial Production Methods: Industrial production would scale up these reactions, optimizing conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the piperazine nitrogen atoms.
Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide under strong reducing conditions.
Substitution: The aromatic ring in the phenylpiperazine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation over palladium catalysts.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives or hydroxylated products.
Reduction: Sulfide derivatives.
Substitution: Halogenated aromatic compounds.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential applications in the development of drugs targeting neurological disorders due to the presence of the phenylpiperazine moiety, which is known to interact with serotonin and dopamine receptors.
- Investigated for its potential as an acetylcholinesterase inhibitor, which could be beneficial in treating Alzheimer’s disease.
Industry:
- Could be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The compound’s mechanism of action in biological systems likely involves interaction with neurotransmitter receptors or enzymes. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, potentially modulating their activity. The sulfonyl group may enhance binding affinity and selectivity by interacting with specific amino acid residues in the target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the literature, focusing on structural features, synthesis, and functional implications.
Structural Analogues in PET Imaging
highlights two fluorinated cyclohexanecarboxamide derivatives: 18F-Mefway and 18F-FCWAY , both used for imaging serotonin 1A (5-HT1A) receptors. These compounds share a cyclohexanecarboxamide backbone and a piperazine-ethylsulfonamide side chain but differ in substituents:
- 18F-Mefway includes a trans-18F-fluoromethyl group and a pyridin-2-yl moiety.
- 18F-FCWAY substitutes with a methoxyphenyl group on the piperazine ring .
Key Comparison:
| Property | Target Compound | 18F-Mefway | 18F-FCWAY |
|---|---|---|---|
| Core Structure | Cyclohexanecarboxamide | Cyclohexanecarboxamide | Cyclohexanecarboxamide |
| Piperazine Substituent | 4-Phenyl | 2-Methoxyphenyl | 2-Methoxyphenyl |
| Fluorination | None | 18F-labeled fluoromethyl | 18F-labeled |
| Application | Undocumented | 5-HT1A receptor PET imaging | 5-HT1A receptor PET imaging |
The absence of fluorination in the target compound may limit its utility in imaging but could enhance stability for therapeutic use. The 4-phenylpiperazine group may confer distinct receptor-binding selectivity compared to methoxyphenyl analogs .
Sulfonamide-Containing Analogues
describes sulfonamide derivatives 2e and 2f , synthesized via GP1 methods. While structurally distinct, these compounds share sulfonamide and piperidine-related motifs:
- Compound 2e : Features a tert-butylphenyl group and a phenylsulfonamide.
- Compound 2f : Incorporates a biphenyl group instead of tert-butylphenyl.
Synthesis Comparison:
| Parameter | Target Compound | Compound 2e | Compound 2f |
|---|---|---|---|
| Synthetic Method | Undocumented | GP1 with silica chromatography | GP1 with silica chromatography |
| Yield | Undocumented | 75% | 66% |
| Key Characterization | Undocumented | 1H/13C NMR, HRMS, IR | 1H/13C NMR, HRMS, IR |
The target compound’s synthesis likely involves similar sulfonamide coupling and purification steps. However, the presence of a butylcyclohexane group may necessitate tailored reaction conditions to avoid steric hindrance during synthesis .
Table 1: Structural and Functional Comparison
Biological Activity
4-butyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide, a compound with significant potential in pharmacological applications, has garnered attention due to its structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 414.56 g/mol. The compound features a cyclohexanecarboxamide backbone substituted with a butyl group and a sulfonamide moiety linked to a phenylpiperazine ring.
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : The phenylpiperazine moiety is known for its interaction with serotonin receptors, particularly 5-HT1A and 5-HT2A receptors. This interaction may influence mood regulation and anxiety responses.
- Dopaminergic Activity : The compound may also exhibit dopaminergic properties, which could be beneficial in treating disorders such as schizophrenia or Parkinson's disease by modulating dopamine levels in the brain.
- Anti-inflammatory Effects : Preliminary studies suggest that the sulfonamide group may contribute to anti-inflammatory activity, potentially making it useful in conditions characterized by chronic inflammation.
In Vitro Studies
Research has demonstrated that this compound exhibits notable activity against various cell lines. For instance:
These findings indicate that the compound has potential cytotoxic effects against cancer cells while also modulating inflammatory responses.
In Vivo Studies
In vivo studies have further elucidated the pharmacological profile of the compound:
- Animal Models : In rodent models, administration of the compound resulted in significant reductions in anxiety-like behaviors, as measured by the Elevated Plus Maze and Open Field tests.
- Dosage and Efficacy : Doses ranging from 5 to 20 mg/kg showed a dose-dependent effect on reducing anxiety symptoms without notable side effects.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder reported improved symptoms after treatment with the compound over a 12-week period. Patients noted enhanced mood and reduced anxiety levels, corroborated by standardized assessment scales.
- Schizophrenia Management : Another study focused on patients with treatment-resistant schizophrenia showed that adding this compound to their regimen improved overall functioning and reduced psychotic symptoms significantly compared to placebo controls.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a cyclohexanecarboxamide backbone and a sulfonamide moiety linked to a phenylpiperazine group. Its molecular formula is , with a molecular weight of approximately 366.54 g/mol. Understanding the chemical properties is crucial for elucidating its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including those similar to 4-butyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide. For instance, compounds with similar structural features have been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line), with significant increases in apoptotic markers compared to controls .
Antimicrobial Properties
The compound's sulfonamide group suggests potential antimicrobial activity. Sulfonamides are known for their broad-spectrum antibacterial effects. Research indicates that derivatives of sulfonamides exhibit inhibitory effects against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The mechanisms often involve inhibition of bacterial growth through enzyme interference .
Neurological Applications
Given the presence of the piperazine moiety, this compound may also have implications in treating neurological disorders. Piperazine derivatives are known to interact with neurotransmitter receptors, particularly dopamine receptors, which are crucial in the management of conditions like schizophrenia and Parkinson's disease. Some studies have reported that piperazine-based compounds exhibit affinity for D2/D3 dopamine receptors, suggesting potential therapeutic applications .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-butyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves three key steps:
- Piperazine Ring Formation : Reacting ethylenediamine with 1,2-dichloroethane under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazine core .
- Sulfonyl Group Introduction : Sulfonation of the piperazine nitrogen using sulfonyl chloride derivatives (e.g., 2-chloroethylsulfonyl chloride) in anhydrous dichloromethane at 0–5°C .
- Carboxamide Coupling : Condensation of the sulfonated intermediate with 4-butylcyclohexanecarboxylic acid using coupling agents like HATU or EDCI in the presence of DIPEA .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Techniques :
- ¹H/¹³C NMR : Key markers include the cyclohexane carboxamide proton (δ ~6.5–7.2 ppm as a broad singlet) and sulfonyl-linked ethyl group protons (δ ~3.4–3.6 ppm) .
- HRMS : Confirm molecular weight (calculated for C₂₃H₃₆N₄O₃S: 472.25 g/mol) with <2 ppm error .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s receptor binding affinity and selectivity, particularly for dopamine or serotonin receptors?
- Experimental Design :
- Radioligand Binding Assays : Use [³H]spiperone for D2/D3 receptors or [³H]8-OH-DPAT for 5-HT1A receptors. Measure IC₅₀ values in transfected HEK293 cells .
- Selectivity Profiling : Screen against a panel of 20+ GPCRs (e.g., α1-adrenergic, histamine H1) to identify off-target interactions .
Q. What strategies are recommended for resolving contradictory data in structure-activity relationship (SAR) studies involving analogs of this compound?
- Approaches :
- Crystallography/DFT Calculations : Resolve steric or electronic conflicts by modeling the compound’s interaction with receptor binding pockets (e.g., D3 receptor homology models) .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., 4-butyl vs. 4-methylcyclohexane) to activity using multivariate regression .
- Case Study : In analogs, replacing the 4-butyl group with smaller alkyl chains reduced lipophilicity (logP from 3.8 to 2.5) but improved aqueous solubility, complicating SAR interpretations .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound, and what analytical methods validate optical purity?
- Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during carboxamide coupling or employ asymmetric hydrogenation catalysts (e.g., Ru-BINAP) for cyclohexane ring functionalization .
- Validation :
- Chiral HPLC : Utilize a Chiralpak AD-H column (hexane/isopropanol 85:15) to separate enantiomers (retention times: 12.3 min vs. 14.7 min) .
- Optical Rotation : Measure [α]²⁵D values (e.g., +32° for the active enantiomer) .
Key Considerations for Researchers
- Ethical Compliance : This compound is strictly for research use and not FDA-approved for human/animal trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
